molecular formula C17H21N3O3S B2824768 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 2194848-33-2

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2824768
CAS No.: 2194848-33-2
M. Wt: 347.43
InChI Key: FUBYQPHCXKOLMY-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylpyrimidine moiety linked to a methoxy-dimethylbenzenesulfonamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-7-17(12(2)6-16(11)23-3)24(21,22)20-9-14-8-15(13-4-5-13)19-10-18-14/h6-8,10,13,20H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBYQPHCXKOLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

    Attachment of the Methoxy-Dimethylbenzenesulfonamide Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares structural similarities but differs in the nature of the substituents and functional groups.

    N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide: This compound has a phenoxyacetamide group instead of the methoxy-dimethylbenzenesulfonamide group.

    N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide: This compound features a benzo[b]thiophene moiety, highlighting the diversity of structures that can be derived from the cyclopropylpyrimidine core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in oncology and enzymatic inhibition. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C15H18N4O2S
  • Molecular Weight: 318.39 g/mol
  • CAS Number: Not explicitly provided in the search results, but related compounds indicate a focus on sulfonamide structures.

This compound primarily acts through the inhibition of specific enzymes involved in cancer cell proliferation. Its structural analogs have been shown to inhibit Factor Xa , a crucial enzyme in the coagulation cascade, which suggests that this compound might also exhibit anticoagulant properties alongside its anticancer effects.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • LoVo (colon cancer)
    • A549 (lung cancer)
  • Findings:
    • The compound exhibited significant cytotoxicity against all tested cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
    • In MCF-7 cells, treatment led to increased apoptosis as evidenced by flow cytometry analysis showing a higher percentage of cells in the sub-G1 phase, indicative of apoptotic death. The proportion of sub-G1 phase cells increased significantly with higher concentrations of the compound (10 µM: 3.35%, 20 µM: 7.8%, 30 µM: 22.85%) compared to control .

Apoptotic Mechanism

The mechanism by which this compound induces apoptosis involves:

  • Caspase Activation: Increased caspase-3 and caspase-7 activities were observed, confirming the induction of the apoptotic pathway.
  • Bcl-2 Family Proteins: The expression levels of Bcl-2 and Bax proteins were altered, promoting apoptosis through mitochondrial pathways .

Comparative Efficacy Table

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-720Induces apoptosis via caspase activation
5-FluorouracilMCF-725Antimetabolite affecting DNA synthesis
DoxorubicinHepG215Topoisomerase II inhibitor

Case Studies

In a recent study involving novel sulfonamide derivatives similar to this compound:

  • Compounds were synthesized and screened for anticancer activity.
  • The most effective derivatives showed marked inhibition of cell growth in vitro and were further evaluated for their ability to induce apoptosis through various biochemical assays .

Q & A

Q. What are the key synthetic strategies for preparing N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of cyclopropyl-containing precursors with nitriles or amidines under acidic conditions.
  • Step 2 : Sulfonamide coupling using a sulfonyl chloride intermediate (e.g., 4-methoxy-2,5-dimethylbenzenesulfonyl chloride) and a pyrimidinylmethylamine derivative via nucleophilic substitution.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization . Key challenges include optimizing regioselectivity in pyrimidine functionalization and minimizing side reactions during sulfonamide coupling.

Q. How can spectroscopic methods (NMR, MS, XRD) characterize this compound’s molecular structure?

  • 1H/13C NMR : Identify substituents on the benzene and pyrimidine rings (e.g., methoxy protons at δ ~3.8 ppm, cyclopropyl protons as a multiplet at δ ~1.0–1.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching C₁₈H₂₂N₃O₃S, exact mass 360.1382) .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopropyl-pyrimidine linkage .

Q. What are the primary chemical reactivities of this sulfonamide derivative?

  • Nucleophilic Substitution : The sulfonamide group reacts with electrophiles (e.g., alkyl halides) at the nitrogen atom under basic conditions.
  • Oxidation/Reduction : The pyrimidine ring is susceptible to oxidation (e.g., forming pyrimidine N-oxides) or reduction (e.g., hydrogenation of the cyclopropyl group under Pd/C) .
  • Acid/Base Stability : The methoxy group enhances electron density on the benzene ring, increasing susceptibility to electrophilic substitution at the para position .

Advanced Research Questions

Q. How can researchers optimize low yields in the pyrimidine-sulfonamide coupling step?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) or Cu(I) salts to accelerate cross-coupling .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reaction rate and side-product formation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity using HPLC .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, serum concentration) .
  • Statistical Modeling : Apply ANOVA to identify outliers in replicate experiments .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina with force fields (AMBER/CHARMM) to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
  • QSAR Modeling : Corporate Hammett constants for substituent effects on bioactivity .

Q. How can structural modifications enhance aqueous solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the sulfonamide nitrogen or pyrimidine methyl group .
  • Ionizable Groups : Replace methoxy with a tertiary amine (e.g., -NMe₂) to increase pH-dependent solubility .
  • Solubility Assays : Measure logP values via shake-flask method and compare with in silico predictions (e.g., SwissADME) .

Q. How to analyze regioselectivity in electrophilic aromatic substitution reactions on the benzene ring?

  • Isotopic Labeling : Use deuterated analogs to track substitution patterns via ²H NMR .
  • DFT Calculations : Compute Fukui indices to predict electron-rich sites on the aromatic ring .
  • Competition Experiments : Compare reactivity of methyl vs. methoxy groups under nitration or halogenation conditions .

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